(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine
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Overview
Description
(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzo[d][1,3]dioxole, featuring a fluorine atom at the 5-position and a methanamine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine typically involves the introduction of a fluorine atom and a methanamine group to the benzo[d][1,3]dioxole core. One common method includes the use of fluorinated precursors and amination reactions. For instance, starting from benzo[d][1,3]dioxole, a fluorination reaction can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. Subsequently, the methanamine group can be introduced through a nucleophilic substitution reaction using reagents such as methylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the methanamine group is replaced by other nucleophiles, such as halides or alkoxides
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Halides, alkoxides, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance
Mechanism of Action
The mechanism of action of (5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid: A similar compound with a boronic acid group instead of a methanamine group.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents at the 4- and 5-positions, such as halides, alkyl groups, or other functional groups.
Uniqueness
(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine is unique due to the presence of both a fluorine atom and a methanamine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methanamine group provides a site for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C8H8FNO2 |
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Molecular Weight |
169.15 g/mol |
IUPAC Name |
(5-fluoro-1,3-benzodioxol-4-yl)methanamine |
InChI |
InChI=1S/C8H8FNO2/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2H,3-4,10H2 |
InChI Key |
JWUSUGNPYWQHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)F)CN |
Origin of Product |
United States |
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